molecular formula C12H19N3 B11791901 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11791901
M. Wt: 205.30 g/mol
InChI Key: OELCYGHWPKGZGG-UHFFFAOYSA-N
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Description

2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of piperidine derivatives with cyclobutyl-substituted pyrazoles. One common method involves the use of β-keto esters, which are converted to β-enamine diketones. These intermediates are then reacted with N-mono-substituted hydrazines to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is not well-documented. it is likely to interact with biological targets through its pyrazole and piperidine moieties, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine
  • 2-(1H-pyrazol-1-yl)pyridine

Uniqueness

2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2-cyclobutylpyrazol-3-yl)piperidine

InChI

InChI=1S/C12H19N3/c1-2-8-13-11(6-1)12-7-9-14-15(12)10-4-3-5-10/h7,9-11,13H,1-6,8H2

InChI Key

OELCYGHWPKGZGG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=NN2C3CCC3

Origin of Product

United States

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